Syk-IN-4 vs Fostamatinib: ~132-Fold Higher Enzymatic Potency for SYK Inhibition
In biochemical cell-free assays measuring SYK enzymatic inhibition, Syk-IN-4 demonstrates an IC50 of 0.31 nM, compared to 41 nM for the clinically approved SYK inhibitor fostamatinib (active metabolite R406), representing a ~132-fold increase in potency . This potency difference means that Syk-IN-4 can achieve equivalent SYK inhibition at substantially lower concentrations in vitro, which may be critical for experiments where minimizing compound-induced off-target effects or solvent (e.g., DMSO) exposure is a priority .
| Evidence Dimension | SYK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.31 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM |
| Quantified Difference | ~132-fold more potent (0.31 nM vs 41 nM) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Higher biochemical potency allows lower working concentrations, reducing compound carryover, solvent interference, and potential off-target engagement in cellular and biochemical assays.
